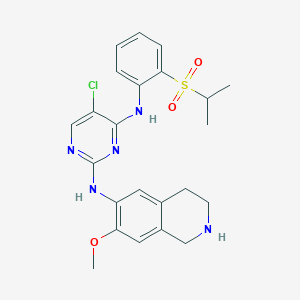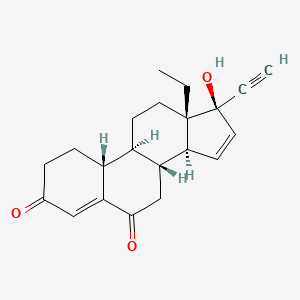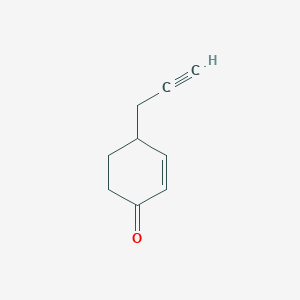![molecular formula C21H23N7O3S B13433226 N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide is a complex organic compound that belongs to the class of amine oxides This compound is characterized by its intricate structure, which includes multiple functional groups such as methyl, sulfamoyl, and pyrimidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide typically involves multiple steps. One common method involves the reaction of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in the presence of sodium bicarbonate and N,N-dimethylformamide. The reaction mixture is stirred at 85°C until completion, followed by the addition of water and further stirring for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce the corresponding amine.
科学研究应用
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Trimethylamine N-oxide: An osmolyte found in marine organisms, used in protein folding experiments.
N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine: An impurity of Pazopanib, an angiogenesis inhibitor.
Uniqueness
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C21H23N7O3S |
|---|---|
分子量 |
453.5 g/mol |
IUPAC 名称 |
N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide |
InChI |
InChI=1S/C21H23N7O3S/c1-13-5-6-15(11-19(13)32(22,30)31)24-21-23-10-9-20(25-21)28(4,29)16-7-8-17-14(2)27(3)26-18(17)12-16/h5-12H,1-4H3,(H2,22,30,31)(H,23,24,25) |
InChI 键 |
KIPCSJZOAYPRHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)[N+](C)(C3=CC4=NN(C(=C4C=C3)C)C)[O-])S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




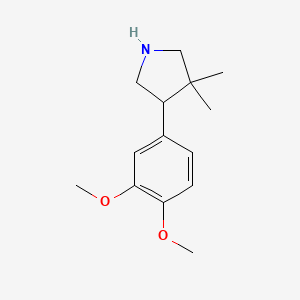
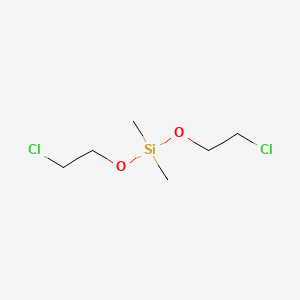
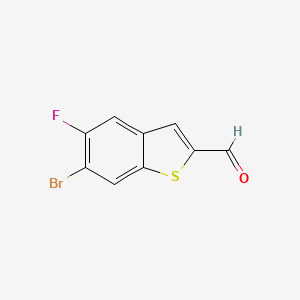
![tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B13433165.png)
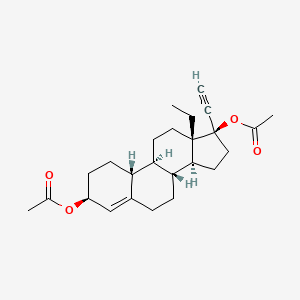
![[(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-21'-yl] prop-2-enyl carbonate](/img/structure/B13433173.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13433176.png)
![1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol](/img/structure/B13433179.png)
![2-amino-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13433185.png)
